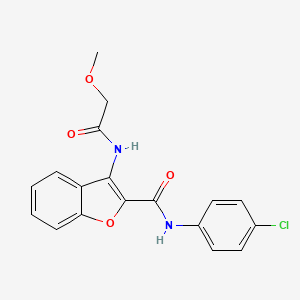

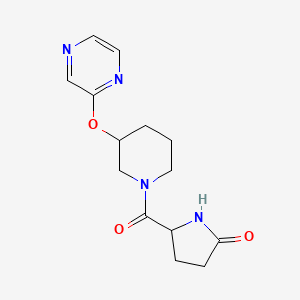

N-(2-环丙基-2-羟基-2-(噻吩-2-基)乙基)-2-(4-甲氧基苯基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical compound is part of a broader class of sulfonamides known for their varied applications in medicinal chemistry and material science. Sulfonamides, characterized by their sulfur dioxide (SO2) and amine (-NH2) functional groups, are crucial in the development of compounds with potential biological activities and material properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the activation of thioureas, cyclization, and hydrolysis under specific conditions. For instance, the synthesis of thiourea derivatives from isothiocyanate and alkaloids followed by hydrolysis has been explored to obtain compounds with similar sulfonamide structures (Kulakov et al., 2010). Another approach includes the cascade synthesis involving chloro-N-dichloroethyl benzenesulfonamide reacting with thiourea, leading to cyclization and aromatization steps to form related thiazole compounds (Rozentsveig et al., 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR, are pivotal in determining the molecular structure of sulfonamide derivatives. These methods have been applied to confirm the structures of compounds with similar functional groups and backbones (Purushotham & Poojary, 2018).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including cyclopropanation, which has been explored for its antimicrobial and antioxidant applications. The reactivity towards cyclopropenes under catalytic conditions highlights the versatility of sulfonamide compounds in synthetic chemistry (Zheng et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and stability, are crucial for the application of sulfonamide compounds. Techniques such as single crystal X-ray diffraction provide insights into the crystal packing, stability, and intermolecular interactions that influence the physical properties of these compounds (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity, bioactivity, and interaction with biological targets, are influenced by their functional groups and molecular structure. Studies on the synthesis, bioactivity, and enzyme inhibition of sulfonamides highlight their potential as therapeutic agents and enzyme inhibitors (Gul et al., 2016).

科学研究应用

抗菌和抗氧化应用

通过环丙烷化合成木脂素共轭物已合成类似于N-(2-环丙基-2-羟基-2-(噻吩-2-基)乙基)-2-(4-甲氧基苯基)乙磺酰胺结构的化合物,并对其潜在的抗菌和抗氧化性能进行了研究。乙基2-(4-甲氧基苯基)-3-(噻吩-2-酰基)环丙烷羧酸乙酯表现出显著的抗菌和抗真菌活性,以及明显的抗氧化潜力。这些发现暗示了这些化合物在制药应用中的可能性,特别是由于它们表现出的广谱抗菌效力和作为抗氧化剂的能力(K. Raghavendra et al., 2016)。

光动力疗法应用

光动力疗法的锌酞菁衍生物含有苯磺酰胺衍生基团的化合物,类似于所讨论的化合物,已被开发并表征其在光动力疗法(PDT)中的潜力。一个具体的例子是锌(II)酞菁衍生物,表现出良好的荧光特性,高单线态氧量子产率和适当的光降解量子产率。这些特性表明这类化合物可能作为光动力疗法中的II型光敏剂非常有效,突显了它们在医学研究和应用中的重要性(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020)。

抗结核活性

作为抗结核药物的潜力已合成并研究了与N-(2-环丙基-2-羟基-2-(噻吩-2-基)乙基)-2-(4-甲氧基苯基)乙磺酰胺结构相关的化合物,以评估其潜在的抗结核活性。该化合物表现出对结核分枝杆菌乙酰还原酶的有希望的抑制作用,这是结核病治疗中的关键靶点。这一发现表明这类化合物在新型抗结核药物的开发中具有潜力,有助于全球抗击结核病(Nikil Purushotham & B. Poojary, 2018)。

抗抽搐特性

含磺酰胺基团的唑类化合物的合成在神经学研究领域,已合成并评估了含有磺酰胺基团的杂环化合物的衍生物,以评估其抗抽搐特性。一些化合物显示出对匹罗毒素诱导的抽搐有显著的保护作用,表明它们可能作为抗抽搐药物使用。这项研究为治疗抽搐性疾病的新疗法的开发打开了可能性(A. A. Farag et al., 2012)。

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-23-16-8-4-14(5-9-16)10-12-25(21,22)19-13-18(20,15-6-7-15)17-3-2-11-24-17/h2-5,8-9,11,15,19-20H,6-7,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMJXCZNDCXSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)